JWH 081 8-methoxynaphthyl isomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

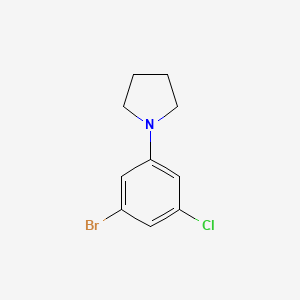

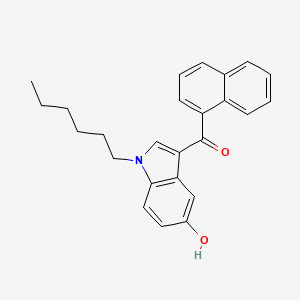

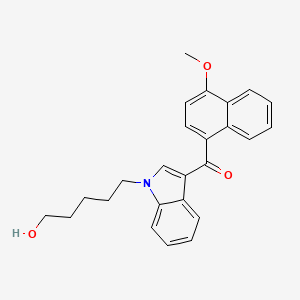

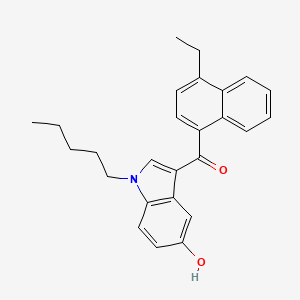

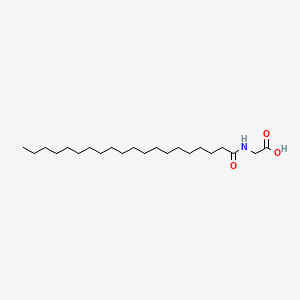

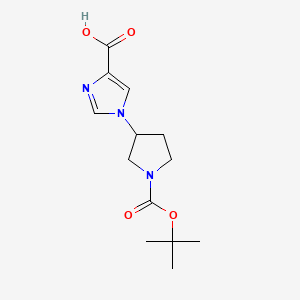

JWH 081 8-methoxynaphthyl isomer is a synthetic cannabinoid (CB) that shows a high-affinity for the central CB1 receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral CB2 receptor . It belongs to the naphthoylindole family . The compound differs structurally from JWH 081 by having the methoxy group attached to the naphthyl rings at the 8 position, instead of the 4 position .

Molecular Structure Analysis

The molecular formula of JWH 081 8-methoxynaphthyl isomer is C25H25NO2 . The InChI code is 1S/C25H25NO2/c1-3-4-7-16-26-17-21(19-12-5-6-14-22(19)26)25(27)20-13-8-10-18-11-9-15-23(28-2)24(18)20/h5-6,8-15,17H,3-4,7,16H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of JWH 081 8-methoxynaphthyl isomer is 371.48 . The compound is stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen

Analytical Reference Standard

JWH 081 8-methoxynaphthyl isomer is used as an analytical reference standard . It is used in laboratories to ensure the accuracy of analytical measurements. The compound serves as a benchmark against which other substances are measured.

Forensic Chemistry & Toxicology

This compound is used in the field of forensic chemistry and toxicology . It can be used to detect the presence of certain substances in samples collected at crime scenes or during autopsies.

Mass Spectrometry

The compound is used in mass spectrometry, a technique used to identify and quantify molecules in simple and complex mixtures . It can be used as a reference standard in this context, helping to calibrate the equipment and validate the results.

Drug of Abuse Detection

JWH 081 8-methoxynaphthyl isomer is part of the category of synthetic cannabinoids, which are often used as drugs of abuse . Therefore, it can be used in the development and validation of methods for the detection of these substances in biological samples, such as blood or urine.

Structure-Activity Relationship Studies

The compound can be used in structure-activity relationship (SAR) studies . These studies investigate how the structure of a molecule affects its behavior and interactions with other molecules. In the case of JWH 081 8-methoxynaphthyl isomer, researchers can study how changes in its structure affect its affinity for the CB 1 and CB 2 receptors.

Wirkmechanismus

Target of Action

JWH 081 8-methoxynaphthyl isomer is a synthetic cannabinoid that shows a high affinity for the central CB1 receptor with a Ki value of 1.2 nM . It also has a ten-fold reduced affinity for the peripheral CB2 receptor (Ki = 12.4 nM) . The CB1 and CB2 receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

As a cannabinoid agonist, JWH 081 8-methoxynaphthyl isomer binds to the CB1 and CB2 receptors, mimicking the action of endogenous cannabinoids . This binding triggers a series of intracellular events, leading to changes in the cellular activity.

Biochemical Pathways

The activation of CB1 and CB2 receptors by JWH 081 8-methoxynaphthyl isomer can influence several biochemical pathways. For instance, it can inhibit the activity of adenylate cyclase, leading to a decrease in the level of cyclic adenosine monophosphate (cAMP). This can further affect the function of protein kinase A (PKA), a key regulator of numerous cellular processes . .

Pharmacokinetics

The pharmacokinetic properties of JWH 081 8-methoxynaphthyl isomer, including its absorption, distribution, metabolism, and excretion (ADME), are not well-characterized. As a synthetic cannabinoid, it is likely to share some pharmacokinetic characteristics with other cannabinoids. For instance, cannabinoids are typically lipophilic, allowing them to cross biological membranes and distribute throughout the body. They are also metabolized primarily in the liver and excreted in the feces and urine . .

Result of Action

The activation of CB1 and CB2 receptors by JWH 081 8-methoxynaphthyl isomer can lead to various molecular and cellular effects. For example, it can modulate the release of neurotransmitters, influence cell survival and proliferation, and affect immune response . .

Action Environment

The action, efficacy, and stability of JWH 081 8-methoxynaphthyl isomer can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature can impact its stability . .

Eigenschaften

IUPAC Name |

(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-21(19-12-5-6-14-22(19)26)25(27)20-13-8-10-18-11-9-15-23(28-2)24(18)20/h5-6,8-15,17H,3-4,7,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQSHGRPSVJODG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017319 |

Source

|

| Record name | JWH-081 8-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1349837-48-4 |

Source

|

| Record name | JWH-081 8-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)